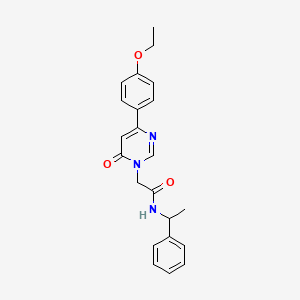

![molecular formula C10H10ClF4NO2 B2565634 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 2375259-91-7](/img/structure/B2565634.png)

2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

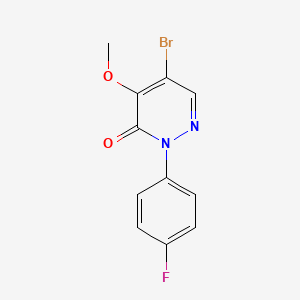

“2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2375259-91-7 . It has a molecular weight of 287.64 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride . The InChI code is 1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Characterization The chemical compound 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride serves as a crucial building block in the synthesis of various fluorinated compounds. Its applications in scientific research span across different domains, including materials science, pharmacology, and organic chemistry. One of the primary areas of interest is the development of novel polyimides and polybenzoxazines, leveraging the unique properties imparted by fluorinated aromatic compounds. These materials exhibit remarkable thermal stability, low moisture absorption, and excellent mechanical properties, making them suitable for advanced applications in aerospace, electronics, and coatings (D. Yin et al., 2005).

Pharmacological Research In pharmacological research, derivatives of this compound have been explored for their antibacterial properties. The compound's fluorinated structure contributes to the synthesis of naphthyridine carboxylic acids, which have shown promising results as antibacterial agents against a wide range of bacterial strains. This research highlights the compound's potential in contributing to the development of new antibiotics, addressing the growing concern of antibiotic resistance (H. Egawa et al., 1984).

Advanced Material Science Another significant application is in the field of material science, where the compound's fluorinated moieties are utilized in the creation of advanced materials with specific properties, such as high resistance to solvents and chemicals, and improved physical and thermal properties. For instance, fluorinated polyimides synthesized from this compound demonstrate high glass transition temperatures and outstanding mechanical strength, suitable for high-performance applications (K. Xie et al., 2001).

Chemoselective Synthesis Techniques The compound also plays a crucial role in chemoselective synthesis techniques, enabling the development of protective groups and intermediates essential for complex organic synthesis. This application is vital in creating a variety of bioactive molecules, demonstrating the compound's versatility and importance in modern synthetic chemistry (J. Soley et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target interaction for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Properties

IUPAC Name |

2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZEPBAPMIEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2565566.png)